molecular formula C13H25N3O4 B1382730 Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate CAS No. 851726-73-3

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate

Cat. No.: B1382730
CAS No.: 851726-73-3
M. Wt: 287.36 g/mol
InChI Key: FWCGZNIHROGLQY-UHFFFAOYSA-N
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Description

“Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate” is a chemical compound with the molecular formula C13H24N2O4 . It is a specialized compound and may be used in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for “this compound” are not available in the search results .

Scientific Research Applications

Synthesis and Intermediate in Biologically Active Compounds

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate plays a critical role as an intermediate in the synthesis of various biologically active compounds. For instance, it's an essential intermediate in synthesizing compounds like omisertinib (AZD9291), a drug with significant medical relevance. The synthesis process typically involves multiple steps, including acylation, nucleophilic substitution, and reduction, to achieve the final compound with high yield and purity (Zhao, Guo, Lan, & Xu, 2017).

Involvement in Metabolic Cycles

This compound serves as a key intermediate of natural products such as Biotin, a water-soluble vitamin. It is involved in critical metabolic cycles, including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine through processes like acetonization and Boc protection underlines its biochemical significance (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

Role in Organic Synthesis

The compound is also utilized in organic synthesis processes, especially in the preparation of N-(Boc)-protected nitrones and N-(Boc)hydroxylamines. These substances are valuable as building blocks in various organic synthesis procedures, demonstrating the compound's versatility and utility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

The safety and hazards of a chemical compound depend on its physical and chemical properties. Specific safety and hazard information for “Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate” is not available in the search results .

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methylamino)carbamoyl]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-12(2,3)20-11(18)15-13(8-6-7-9-13)10(17)16(14-4)19-5/h14H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCGZNIHROGLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N(NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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